Tert-butyl (2S,3aS,6aS)-2-(bromomethyl)-3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[b]pyrrole-1-carboxylate Tert-butyl (2S,3aS,6aS)-2-(bromomethyl)-3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[b]pyrrole-1-carboxylate
Brand Name: Vulcanchem
CAS No.: 2580114-39-0
VCID: VC4711517
InChI: InChI=1S/C13H22BrNO2/c1-13(2,3)17-12(16)15-10(8-14)7-9-5-4-6-11(9)15/h9-11H,4-8H2,1-3H3/t9-,10-,11-/m0/s1
SMILES: CC(C)(C)OC(=O)N1C2CCCC2CC1CBr
Molecular Formula: C13H22BrNO2
Molecular Weight: 304.228

Tert-butyl (2S,3aS,6aS)-2-(bromomethyl)-3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[b]pyrrole-1-carboxylate

CAS No.: 2580114-39-0

Cat. No.: VC4711517

Molecular Formula: C13H22BrNO2

Molecular Weight: 304.228

* For research use only. Not for human or veterinary use.

Tert-butyl (2S,3aS,6aS)-2-(bromomethyl)-3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[b]pyrrole-1-carboxylate - 2580114-39-0

Specification

CAS No. 2580114-39-0
Molecular Formula C13H22BrNO2
Molecular Weight 304.228
IUPAC Name tert-butyl (2S,3aS,6aS)-2-(bromomethyl)-3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[b]pyrrole-1-carboxylate
Standard InChI InChI=1S/C13H22BrNO2/c1-13(2,3)17-12(16)15-10(8-14)7-9-5-4-6-11(9)15/h9-11H,4-8H2,1-3H3/t9-,10-,11-/m0/s1
Standard InChI Key CZJLRLCPFXEUBD-DCAQKATOSA-N
SMILES CC(C)(C)OC(=O)N1C2CCCC2CC1CBr

Introduction

Chemical Structure and Classification

Tert-butyl (2S,3aS,6aS)-2-(bromomethyl)-3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[b]pyrrole-1-carboxylate is a bicyclic heterocyclic compound featuring a cyclopenta[b]pyrrole core with a tert-butyl ester protecting group and a bromomethyl substituent. Its stereochemistry is defined by the (2S,3aS,6aS) configuration, indicating a rigid, chair-like conformation stabilized by the bicyclic framework .

Key Structural Features:

FeatureDescription
CoreCyclopenta[b]pyrrole (bicyclic system with fused pyrrole and cyclopentane rings)
Substituents- Bromomethyl group at C2 (reactive site for nucleophilic substitution)
- tert-Butyl ester at C1 (protecting group for carboxylic acid)
Stereochemistry(2S,3aS,6aS)-configuration, critical for biological activity and synthetic accessibility

Physical and Chemical Properties

While experimental data for this exact compound is limited, properties can be extrapolated from structurally related analogs:

PropertyEstimated Value (Based on Analogues)Source
Molecular FormulaC₁₂H₂₀BrNO₂
Molecular Weight~272.2 g/mol
SolubilitySoluble in organic solvents (e.g., dichloromethane, THF)
Insoluble in water due to tert-butyl ester
Reactivity- Bromomethyl Group: Prone to nucleophilic substitution (e.g., with amines, thiols)
- tert-Butyl Ester: Stable under acidic conditions, removable via TFA/DCM

Reactivity and Applications in Organic Synthesis

The bromomethyl group serves as a key reactive handle for further functionalization, enabling diverse transformations:

Reaction Pathways:

  • Nucleophilic Substitution:

    • Amination: Reaction with amines (e.g., benzylamine) to form secondary amines .

    • Thiolation: Replacement with thiols (e.g., using NaSH) to introduce sulfur-containing groups .

  • Cross-Coupling Reactions:

    • Suzuki-Miyaura Coupling: Use of palladium catalysts to introduce aryl or alkenyl groups .

  • Debromination:

    • Radical-Based Reduction: Removal of bromine to yield a methyl group (e.g., using Bu₃SnH/AIBN) .

Role in Medicinal Chemistry:

  • Muscarinic Receptor Antagonists: The cyclopentapyrrole scaffold is associated with muscarinic acetylcholine receptor (mAChR) antagonism, relevant in treating neurological disorders .

  • Intermediate for ACE Inhibitors: Structural analogs (e.g., benzyl esters) are precursors to angiotensin-converting enzyme inhibitors .

Analytical Characterization

Characterization methodologies for this compound align with standard practices for bicyclic heterocycles:

Key Techniques:

MethodPurposeExample Data (Analogues)
NMR SpectroscopyConfirm stereochemistry and substituent positions
(e.g., ¹H NMR: δ 1.2–1.5 ppm for tert-butyl, δ 3.5–4.0 ppm for CH₂Br)
HPLCAssess purity (>95% typical for intermediates)
Mass SpectrometryVerify molecular ion (M⁺· at m/z 272.2)
HazardMitigation
ToxicityHandle in fume hood; avoid skin contact (brominated organics may cause irritation).
ReactivityStore under inert gas (N₂/Ar) to prevent oxidation or moisture-mediated hydrolysis.

Comparative Analysis with Related Compounds

The following table contrasts properties of the query compound with structurally similar derivatives:

CompoundSubstituent at C2Protecting GroupKey ApplicationSource
Tert-butyl (2S,3aS,6aS)-2-(bromomethyl)-hexahydrocyclopenta[b]pyrrole-1-carboxylateBromomethyltert-Butyl esterMuscarinic receptor antagonists
Benzyl (2S,3aS,6aS)-octahydrocyclopenta[b]pyrrole-2-carboxylateNoneBenzyl esterACE inhibitor precursors
tert-Butyl 2-bromopyrrolidine-1-carboxylateBrominetert-Butyl esterPeptidomimetic synthesis

Future Directions and Research Gaps

  • Biological Evaluation: Testing mAChR binding affinity and selectivity (e.g., M1 vs. M2 receptors) .

  • Stereoselective Synthesis: Developing enantioselective methods to improve yield and reduce chiral impurities .

  • Prodrug Development: Exploring tert-butyl ester cleavage kinetics for targeted drug delivery .

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